molecular formula C5H7N3O B13837630 N-Methyl-D3-carbamoylimidazole

N-Methyl-D3-carbamoylimidazole

Cat. No.: B13837630
M. Wt: 128.15 g/mol
InChI Key: CWUCFKUUTSQSSZ-FIBGUPNXSA-N
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Description

N-Methyl-D3-carbamoylimidazole is a deuterated derivative of N-methyl carbamoylimidazole, characterized by the presence of three deuterium atoms. It is a stable, crystalline compound with the molecular formula C5H4D3N3O and a molecular weight of 128.15 g/mol . This compound is primarily used in research settings, particularly in the fields of chemistry and biochemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-D3-carbamoylimidazole typically involves the reaction of 1,1-carbonyldiimidazole (CDI) with methylamine hydrochloride (MeNH3Cl). The reaction proceeds in the presence of a base such as triethylamine, resulting in the formation of this compound . This method is scalable and can be performed in both organic solvents and water, yielding the product in high purity and excellent yield.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves the use of CDI and methylamine hydrochloride, as described above. The reaction conditions are optimized to ensure high yield and purity, making the compound suitable for various research applications.

Chemical Reactions Analysis

Types of Reactions

N-Methyl-D3-carbamoylimidazole undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with this compound include:

Major Products

The major products formed from reactions involving this compound include:

Mechanism of Action

The mechanism of action of N-Methyl-D3-carbamoylimidazole involves its reactivity as a methyl isocyanate substitute. The compound reacts with nucleophiles, such as amines, alcohols, and thiols, to form N-methylureas, carbamates, and thiocarbamates . This reactivity is facilitated by the presence of the carbamoyl group, which undergoes nucleophilic addition reactions.

Biological Activity

N-Methyl-D3-carbamoylimidazole is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its synthesis, biological evaluations, and relevant case studies.

Synthesis and Characterization

This compound can be synthesized from 1,1-carbonyldiimidazole (CDI) and methylammonium chloride (MeNH₃Cl). The process yields a crystalline, water-stable compound that acts as a substitute for methyl isocyanate (MIC). The reaction is efficient, yielding high quantities of N-methyl carbamoylimidazole, which can further react with various nucleophiles to produce derivatives such as ureas and carbamates .

Biological Evaluations

The biological activity of this compound has been assessed through various studies focusing on its effects on enzyme inhibition and cytotoxicity.

1. Enzyme Inhibition

One of the primary areas of research is the inhibition of cholinesterases, specifically acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are critical targets in treating Alzheimer's disease. Studies indicate that N-methylation enhances BuChE inhibition significantly. For instance, N-methylnorbelladine exhibited an IC₅₀ value of 4 µM against BuChE, which is substantially lower than its non-N-methylated counterpart .

CompoundIC₅₀ (BuChE)IC₅₀ (AChE)
N-methylnorbelladine4 µM40% inhibition at 100 µM
4′-O,N-dimethylnorbelladine10.4 µMLow activity observed

2. Cytotoxic Activity

The cytotoxic effects of this compound derivatives have also been evaluated against various cancer cell lines. The results showed varying degrees of cytotoxicity, with some derivatives being non-cytotoxic at concentrations up to 500 µM.

Cell LineCC₅₀ (µM)
Huh7 (Hepatocarcinoma)233-386
THP-1 (Acute Myeloid Leukemia)148-227

3. Antiviral Properties

Research has also explored the antiviral properties of this compound derivatives against viruses such as coronaviruses and flaviviruses. While some derivatives showed promising selectivity indices (SI), the overall efficacy varied significantly among the compounds tested.

Case Studies

Several studies have highlighted the potential applications of this compound in drug development:

  • Alzheimer's Disease : The enhancement of BuChE inhibition by N-methylated derivatives positions these compounds as potential therapeutic agents for Alzheimer's disease, where cholinesterase inhibition is beneficial.
  • Cancer Treatment : The selective cytotoxicity observed in certain cancer cell lines suggests that these compounds could be further developed into anticancer agents.
  • Antiviral Research : The antiviral activity against human coronaviruses indicates a potential application in treating viral infections, especially relevant given recent global health challenges.

Properties

Molecular Formula

C5H7N3O

Molecular Weight

128.15 g/mol

IUPAC Name

N-(trideuteriomethyl)imidazole-1-carboxamide

InChI

InChI=1S/C5H7N3O/c1-6-5(9)8-3-2-7-4-8/h2-4H,1H3,(H,6,9)/i1D3

InChI Key

CWUCFKUUTSQSSZ-FIBGUPNXSA-N

Isomeric SMILES

[2H]C([2H])([2H])NC(=O)N1C=CN=C1

Canonical SMILES

CNC(=O)N1C=CN=C1

Origin of Product

United States

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